3-(Acetylmercapto)hexyl acetate
3-(Acetylmercapto)hexyl acetate
S-[1-[2-(Acetyloxy)ethyl]butyl] ethanethioate, also known as 3-acetylmercaptohexyl acetate or fema 3816, belongs to the class of organic compounds known as thioesters. These are organic compounds containing an ester of thiocarboxylic acid, with the general structure RC(=S)XR' (R=H, alkyl, aryl; R'=alkyl, aryl; X=O, S). S-[1-[2-(Acetyloxy)ethyl]butyl] ethanethioate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, S-[1-[2-(acetyloxy)ethyl]butyl] ethanethioate is primarily located in the membrane (predicted from logP). S-[1-[2-(Acetyloxy)ethyl]butyl] ethanethioate is a sweet, buchu, and catty tasting compound that can be found in fruits. This makes S-[1-[2-(acetyloxy)ethyl]butyl] ethanethioate a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
136954-25-1
VCID:
VC21178111
InChI:
InChI=1S/C10H18O3S/c1-4-5-10(14-9(3)12)6-7-13-8(2)11/h10H,4-7H2,1-3H3
SMILES:
CCCC(CCOC(=O)C)SC(=O)C
Molecular Formula:
C10H18O3S
Molecular Weight:
218.32 g/mol
3-(Acetylmercapto)hexyl acetate
CAS No.: 136954-25-1
Cat. No.: VC21178111
Molecular Formula: C10H18O3S
Molecular Weight: 218.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | S-[1-[2-(Acetyloxy)ethyl]butyl] ethanethioate, also known as 3-acetylmercaptohexyl acetate or fema 3816, belongs to the class of organic compounds known as thioesters. These are organic compounds containing an ester of thiocarboxylic acid, with the general structure RC(=S)XR' (R=H, alkyl, aryl; R'=alkyl, aryl; X=O, S). S-[1-[2-(Acetyloxy)ethyl]butyl] ethanethioate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, S-[1-[2-(acetyloxy)ethyl]butyl] ethanethioate is primarily located in the membrane (predicted from logP). S-[1-[2-(Acetyloxy)ethyl]butyl] ethanethioate is a sweet, buchu, and catty tasting compound that can be found in fruits. This makes S-[1-[2-(acetyloxy)ethyl]butyl] ethanethioate a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 136954-25-1 |
| Molecular Formula | C10H18O3S |
| Molecular Weight | 218.32 g/mol |
| IUPAC Name | 3-acetylsulfanylhexyl acetate |
| Standard InChI | InChI=1S/C10H18O3S/c1-4-5-10(14-9(3)12)6-7-13-8(2)11/h10H,4-7H2,1-3H3 |
| Standard InChI Key | GSJSVAFGVJLTNQ-UHFFFAOYSA-N |
| SMILES | CCCC(CCOC(=O)C)SC(=O)C |
| Canonical SMILES | CCCC(CCOC(=O)C)SC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator